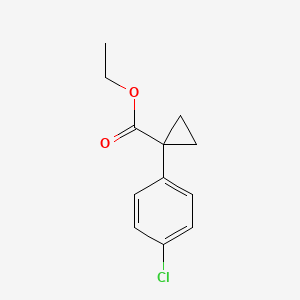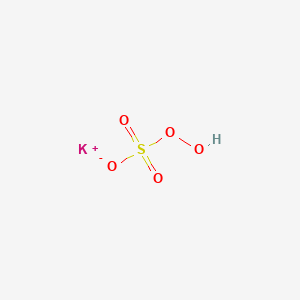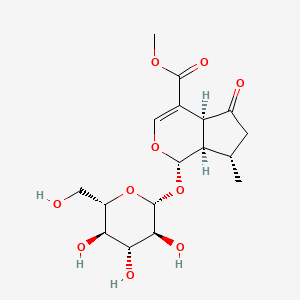
Manganese oxide (Mn3O4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese oxide (Mn3O4) is a chemical compound composed of manganese and oxygen, where manganese exists in two oxidation states: +2 and +3It appears as a brownish-black powder and has a spinel crystal structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese oxide (Mn3O4) can be synthesized through various methods:
Thermal Decomposition: Heating manganese oxides such as manganese dioxide (MnO2) in air above 1000°C results in the formation of Mn3O4.
Reduction Methods: Mn3O4 can be produced by reducing higher manganese oxides like MnO2 using reducing agents such as methane at temperatures between 250°C and 500°C.
Green Synthesis: Recent studies have explored the green synthesis of Mn3O4 nanoparticles using plant extracts, which act as reducing and stabilizing agents.
Industrial Production Methods: Industrial production of Mn3O4 often involves the following steps:
Precipitation: Adding a diluted ammonia solution to manganese sulfate solution to precipitate manganese hydroxide (Mn(OH)2).
Calcination: The precipitated Mn(OH)2 is then calcined at high temperatures to form Mn3O4.
Analyse Chemischer Reaktionen
Manganese oxide (Mn3O4) undergoes various chemical reactions, including:
Oxidation: Mn3O4 can act as a catalyst for the oxidation of methane and carbon monoxide.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Decomposition: Mn3O4 catalyzes the decomposition of nitrogen monoxide (NO) and the catalytic combustion of organic compounds.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Oxygen or air for oxidation reactions.
Reducing Agents: Methane or hydrogen for reduction reactions.
Catalytic Conditions: Elevated temperatures and specific catalysts for decomposition and combustion reactions.
Major products formed from these reactions include carbon dioxide (CO2), water (H2O), and various organic compounds depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Manganese oxide (Mn3O4) has a wide range of scientific research applications:
Energy Storage: Mn3O4 is used in the production of lithium manganese oxide, which is a component of lithium-ion batteries.
Environmental Applications: It is employed in the degradation of dyes and pollutants in water treatment processes.
Biomedical Applications:
Wirkmechanismus
The mechanism by which manganese oxide (Mn3O4) exerts its effects involves its catalytic properties. Mn3O4 nanoparticles can catalyze the oxidation of organic compounds by acting as electron acceptors. This process is often triggered by organic acids or aldehydes and occurs at weakly acidic or neutral pH . The catalytic activity of Mn3O4 is also influenced by its ability to generate reactive oxygen species, which play a role in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Manganese oxide (Mn3O4) can be compared with other manganese oxides, such as:
Manganese (II) oxide (MnO): MnO is a simple oxide where manganese is in the +2 oxidation state.
Manganese dioxide (MnO2): MnO2 is a higher oxide with manganese in the +4 oxidation state.
Manganese (III) oxide (Mn2O3): Mn2O3 has manganese in the +3 oxidation state and is used in similar applications as Mn3O4 but has different structural and catalytic properties.
The uniqueness of Mn3O4 lies in its mixed oxidation states, which provide it with versatile catalytic properties and make it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
manganese(2+);oxygen(2-) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mn.4O/q3*+2;4*-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMATYUUPJFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Mn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mn3O4-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.812 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942843.png)
![7-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942855.png)









![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone](/img/structure/B7942930.png)
